8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
CAS No.: 866844-22-6
Cat. No.: VC4593388
Molecular Formula: C22H21FN2O4S
Molecular Weight: 428.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866844-22-6 |
|---|---|
| Molecular Formula | C22H21FN2O4S |
| Molecular Weight | 428.48 |
| IUPAC Name | 8-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
| Standard InChI | InChI=1S/C22H21FN2O4S/c23-16-6-7-19-18(14-16)21(25-10-8-22(9-11-25)28-12-13-29-22)20(15-24-19)30(26,27)17-4-2-1-3-5-17/h1-7,14-15H,8-13H2 |
| Standard InChI Key | ILIIXJYPOBIXIO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12OCCO2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F |
Introduction
8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound belonging to the class of heterobicyclic compounds. Its structure features a spirocyclic framework, characterized by the presence of two or more rings sharing a common atom. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities.
Key Features:
-
Molecular Formula: C22H21FN2O4S
-
CAS Number: 866844-22-6
-
Classification: Heterocyclic compound with a spirocyclic arrangement
Synthesis Steps:
-
Starting Materials: Commercially available quinoline derivatives and spirocyclic precursors.
-
Reaction Conditions: Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
-
Purification Methods: Techniques like chromatography are used to isolate the final product.
Reactivity Profile:
| Functional Group | Reactivity |
|---|---|
| Benzenesulfonyl | Can undergo nucleophilic substitution reactions. |
| Fluoroquinolinyl | May participate in electrophilic aromatic substitution reactions. |
Biological Activities and Applications
The biological activities of 8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane are primarily linked to its interaction with biological targets such as enzymes or receptors. Its derivatives have been explored in scientific literature for their pharmacological properties, particularly in the context of medicinal chemistry.
Potential Applications:
-
Pharmacology: Potential use in drug development due to its bioactive properties.
-
Medicinal Chemistry: Derivatives of this compound are being studied for their therapeutic potential.
Analytical Techniques for Characterization
The molecular structure of 8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane can be analyzed using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into its molecular framework and confirm its identity.
Analytical Methods:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation and confirmation. |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume